8(S)-HETE
8(S)-HETE
8S-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 8S-hete is considered to be an eicosanoid lipid molecule. 8S-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 8S-Hete has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 8S-hete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 8S-hete is involved in the trisalicylate-choline action pathway, the bromfenac action pathway, the rofecoxib action pathway, and the acetylsalicylic Acid action pathway. 8S-Hete is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
8(S)-HETE is a HETE having an (8S)-hydroxy group and (5Z)-, (9E)-, (11Z)- and (14Z)-double bonds. It derives from an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an 8(S)-HETE(1-). It is an enantiomer of an 8(R)-HETE.
8(S)-HETE is a HETE having an (8S)-hydroxy group and (5Z)-, (9E)-, (11Z)- and (14Z)-double bonds. It derives from an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an 8(S)-HETE(1-). It is an enantiomer of an 8(R)-HETE.
Brand Name:
Vulcanchem
CAS No.:
98462-03-4
VCID:
VC0032183
InChI:
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1
SMILES:
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Molecular Formula:
C20H32O3
Molecular Weight:
320.5 g/mol
8(S)-HETE
CAS No.: 98462-03-4
Reference Standards
VCID: VC0032183
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
CAS No. | 98462-03-4 |
---|---|
Product Name | 8(S)-HETE |
Molecular Formula | C20H32O3 |
Molecular Weight | 320.5 g/mol |
IUPAC Name | (5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 |
Standard InChIKey | NLUNAYAEIJYXRB-VYOQERLCSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O |
SMILES | CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O |
Canonical SMILES | CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O |
Appearance | Assay:≥98%A solution in ethanol |
Physical Description | Solid |
Description | 8S-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 8S-hete is considered to be an eicosanoid lipid molecule. 8S-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 8S-Hete has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 8S-hete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 8S-hete is involved in the trisalicylate-choline action pathway, the bromfenac action pathway, the rofecoxib action pathway, and the acetylsalicylic Acid action pathway. 8S-Hete is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency. 8(S)-HETE is a HETE having an (8S)-hydroxy group and (5Z)-, (9E)-, (11Z)- and (14Z)-double bonds. It derives from an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an 8(S)-HETE(1-). It is an enantiomer of an 8(R)-HETE. |
Synonyms | 8S-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid |
Reference | 1.Hughes, M.A., and Brash, A.R. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin. Biochimica et Biophysica Acta 1081, 347-354 (1991). |
PubChem Compound | 5283154 |
Last Modified | Nov 11 2021 |
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